An In-depth Technical Guide to the Synthesis and Characterization of Sodium Ionophore X
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Ionophore X
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Sodium Ionophore X, a key component in the development of sodium-selective sensors. Sodium Ionophore X is chemically identified as 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester. Its unique three-dimensional structure, featuring a hydrophobic cavity and four ester groups, allows for the selective complexation of sodium ions, making it an invaluable tool in analytical chemistry and biomedical research.
Physicochemical Properties and Characterization
Sodium Ionophore X is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Sodium Ionophore X
| Property | Value |
| Chemical Name | 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester |
| Synonyms | Sodium Ionophore X, 4-tert-Butylcalix[1]arenetetra-O-acetic acid tetraethyl ester, 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis(2-ethoxy-2-oxoethoxy)calix[1]arene |
| CAS Number | 97600-39-0 |
| Molecular Formula | C₆₀H₈₀O₁₂ |
| Molecular Weight | 993.27 g/mol |
| Melting Point | 138-141 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as chloroform, benzene, and toluene. Insoluble in water. |
Spectroscopic Characterization
The structural integrity and purity of synthesized Sodium Ionophore X are confirmed through various spectroscopic techniques. Expected characterization data are summarized in Table 2.
Table 2: Spectroscopic Data for Sodium Ionophore X
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to tert-butyl protons, aromatic protons, methylene bridge protons, and ethyl ester protons. |
| ¹³C NMR | Signals for aliphatic and aromatic carbons, including those of the tert-butyl groups, the calixarene skeleton, and the ester functionalities. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or [M+H]⁺ consistent with the molecular weight of 993.27. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching of the ester groups, C-O stretching, and aromatic C-H stretching. |
Synthesis of Sodium Ionophore X
The synthesis of Sodium Ionophore X is a two-step process. The first step involves the synthesis of the precursor molecule, p-tert-butylcalix[1]arene, followed by the tetra-O-alkylation of the phenolic hydroxyl groups with ethyl bromoacetate.
Synthesis Workflow
Caption: Workflow for the two-step synthesis of Sodium Ionophore X.
Experimental Protocol: Synthesis of p-tert-butylcalixarene
This protocol is adapted from established literature procedures.
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Preparation of the Precursor:
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In a three-necked round-bottomed flask equipped with a mechanical stirrer, combine p-tert-butylphenol (100 g, 0.666 mol), 37% formaldehyde solution (62 mL, 0.83 mol), and sodium hydroxide (1.2 g, 0.03 mol) in 3 mL of water.
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Stir the mixture at room temperature for 15 minutes.
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Heat the mixture at 100-120 °C for 2 hours using a heating mantle. The mixture will become a viscous, deep yellow or brown mass as water evaporates.
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Allow the reaction mixture to cool to room temperature.
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Dissolve the residue in 800-1000 mL of warm diphenyl ether.
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Pyrolysis and Cyclization:
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Fit the flask with a nitrogen inlet and a condenser.
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Heat the stirred solution to 110-120 °C while passing a stream of nitrogen over the mixture to remove evolved water.
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Once water evolution subsides, heat the mixture to reflux and maintain for 3-4 hours under a gentle flow of nitrogen.
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Cool the reaction mixture to room temperature.
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Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15-30 minutes.
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Collect the precipitate by filtration. Wash the solid sequentially with ethyl acetate, acetic acid, water, and acetone.
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Recrystallize the crude product from boiling toluene to yield pure p-tert-butylcalixarene.
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Experimental Protocol: Synthesis of Sodium Ionophore X
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Tetra-O-alkylation:
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In a round-bottomed flask, dissolve the synthesized p-tert-butylcalixarene in a suitable solvent such as acetone.
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Add an excess of a base, for example, anhydrous potassium carbonate (K₂CO₃).
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Add an excess of ethyl bromoacetate.
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Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the resulting crude product by column chromatography or recrystallization to obtain pure Sodium Ionophore X.
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Application in Sodium-Selective Electrodes
Sodium Ionophore X is a critical component in the fabrication of sodium-selective electrodes (ISEs), which are used for the potentiometric determination of sodium ion concentration in various samples.
Working Principle of a Sodium-Selective Electrode
Caption: Schematic of a sodium-selective electrode's operation.
Experimental Protocol: Fabrication of a PVC Membrane Sodium-Selective Electrode
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Preparation of the Membrane Cocktail:
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In a small glass vial, dissolve high molecular weight polyvinyl chloride (PVC), a plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE), Sodium Ionophore X, and a lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB) in tetrahydrofuran (THF). A typical composition (by weight) is 33% PVC, 65% plasticizer, 1% ionophore, and 1% lipophilic additive.
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Mix the components thoroughly until a homogenous solution is obtained.
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Casting the Membrane:
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Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.
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Allow the THF to evaporate slowly in a dust-free environment for approximately 24 hours.
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Once the membrane is formed, carefully peel it from the glass plate.
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Assembling the Electrode:
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Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.
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Mount the membrane disc into a commercially available ISE body.
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Fill the electrode body with an internal filling solution containing a fixed concentration of NaCl (e.g., 0.1 M) and an internal reference salt (e.g., AgCl).
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Insert the internal reference electrode (Ag/AgCl wire) into the filling solution.
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Conditioning and Calibration:
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Condition the newly assembled electrode by soaking it in a 0.01 M NaCl solution for several hours.
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Calibrate the electrode by measuring the potential in a series of standard NaCl solutions of known concentrations.
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Plot the measured potential (in mV) against the logarithm of the sodium ion activity to generate a calibration curve. The slope of this curve should be close to the Nernstian value of 59.2 mV per decade of concentration change at 25 °C.
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Signaling Pathways and Logical Relationships
While Sodium Ionophore X does not have a direct signaling pathway in a biological sense, its function within a sensor can be represented as a signal transduction pathway. The binding of a sodium ion to the ionophore within the membrane is the initial event that is transduced into a measurable electrical signal.
Caption: Signal transduction cascade in an ionophore-based sensor.
This in-depth guide provides the fundamental knowledge required for the synthesis, characterization, and application of Sodium Ionophore X. The detailed protocols and diagrams are intended to support researchers and scientists in their endeavors within the fields of analytical chemistry, sensor development, and beyond.
